molecular formula C19H17F2N3O B14157177 (5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone CAS No. 902025-79-0

(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B14157177
CAS No.: 902025-79-0
M. Wt: 341.4 g/mol
InChI Key: QQHAGHDPFAOOJS-UHFFFAOYSA-N
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Description

(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated indole and a fluorophenyl piperazine moiety. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 5-fluoroindole: This can be achieved through the fluorination of indole using a fluorinating agent such as Selectfluor.

    Synthesis of 4-(4-fluorophenyl)piperazine: This involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Coupling Reaction: The final step involves the coupling of 5-fluoroindole with 4-(4-fluorophenyl)piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and influencing neurotransmitter release. This interaction is mediated through the fluorinated indole and fluorophenyl piperazine moieties, which enhance its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1H-indol-2-yl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone
  • (5-bromo-1H-indol-2-yl)-[4-(4-bromophenyl)piperazin-1-yl]methanone
  • (5-methyl-1H-indol-2-yl)-[4-(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness

The presence of fluorine atoms in (5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone imparts unique properties such as increased chemical stability and enhanced biological activity compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.

Properties

CAS No.

902025-79-0

Molecular Formula

C19H17F2N3O

Molecular Weight

341.4 g/mol

IUPAC Name

(5-fluoro-1H-indol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H17F2N3O/c20-14-1-4-16(5-2-14)23-7-9-24(10-8-23)19(25)18-12-13-11-15(21)3-6-17(13)22-18/h1-6,11-12,22H,7-10H2

InChI Key

QQHAGHDPFAOOJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(N3)C=CC(=C4)F

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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